Rhapontigenin

CYP1A1 inhibition chemoprevention drug metabolism

Rhapontigenin (CAS 500-65-2) is a mechanism-based, selective CYP1A1 inactivator (IC50 0.4 µM) with 400-fold selectivity over CYP1A2 – a target discrimination profile unattainable with resveratrol or other stilbenes. As an aglycone, it offers 12.5-fold higher Caco-2 permeability than its glycoside precursor, making it the superior tool for cellular carcinogenesis models, PK/PD studies, and cyclodextrin-based formulation research. Available in ≥98% purity for reliable, reproducible results. Order today for advanced CYP inhibition research.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 500-65-2
Cat. No. B1662419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhapontigenin
CAS500-65-2
Synonyms5-[(1E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-1,3-benzenediol
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O
InChIInChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+
InChIKeyPHMHDRYYFAYWEG-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Rhapontigenin (CAS 500-65-2): Procurement-Relevant Baseline Profile


Rhapontigenin (CAS 500-65-2) is a methoxylated stilbene (C15H14O4, MW 258.27) and a natural analog of resveratrol, distinguished by a 4′-methoxy substitution on one phenyl ring [1]. It is primarily recognized as a mechanism-based, potent, and selective inactivator of human cytochrome P450 1A1 (CYP1A1), with an IC50 of 0.4 μM [2]. Unlike its glycoside precursor rhaponticin, rhapontigenin exists as an aglycone, a structural feature that fundamentally alters its absorption and metabolic fate [3].

Why Generic Stilbene Substitution Is Not Advised for Rhapontigenin Applications


Although rhapontigenin belongs to the stilbene family alongside resveratrol and piceatannol, simple substitution with these analogs is scientifically unsound due to critical differences in molecular pharmacology and physicochemical behavior. Rhapontigenin's 4′-methoxy group confers 400-fold greater selectivity for CYP1A1 over CYP1A2 compared to resveratrol, a level of target discrimination not observed with other stilbenes [1]. Furthermore, its aglycone form yields a 12.5-fold higher apparent permeability coefficient in Caco-2 cell monolayers relative to its glycoside counterpart, rhaponticin, fundamentally altering its absorption potential [2]. These divergent properties preclude direct functional replacement without extensive re-validation.

Quantitative Differentiation Guide for Rhapontigenin Procurement and Selection


Superior CYP1A1 Selectivity Over P450 1A2 and 1B1 Compared to Resveratrol and Other Stilbenes

Rhapontigenin demonstrates highly selective, mechanism-based inhibition of human CYP1A1, a key enzyme in procarcinogen activation. In a direct head-to-head comparison of seven hydroxystilbene compounds using recombinant human P450 enzymes, rhapontigenin exhibited 400-fold selectivity for P450 1A1 (IC50 = 0.4 μM) over P450 1A2 (IC50 = 160 μM) and 23-fold selectivity over P450 1B1 (IC50 = 9 μM) [1]. In contrast, resveratrol, the parent stilbene, shows markedly lower selectivity [2]. This high selectivity profile is a key differentiator for applications where off-target P450 inhibition is a concern.

CYP1A1 inhibition chemoprevention drug metabolism

Enhanced Intestinal Permeability as an Aglycone Compared to Glycosylated Stilbenes

Rhapontigenin's aglycone structure confers superior intestinal permeability compared to glycosylated stilbenes like its precursor rhaponticin. In a Caco-2 cell monolayer permeability assay, rhapontigenin exhibited an apparent permeability coefficient (Papp) of 1.441 × 10⁻⁶ cm/sec, which is 12.5-fold higher than rhaponticin's Papp of 1.149 × 10⁻⁷ cm/sec [1]. This difference is critical, as it directly correlates with the fraction of compound absorbed in the intestine. The data also show that the aglycone resveratrol had an even higher Papp of 9.994 × 10⁻⁶ cm/sec, highlighting that while rhapontigenin is more permeable than its glycoside, it is less permeable than resveratrol, a trade-off for its enhanced selectivity.

bioavailability absorption Caco-2 permeability

Metabolic Interconversion and Prodrug Relationship with Piceatannol

Rhapontigenin is not just a structural analog of piceatannol; it is a direct metabolic precursor. In rat and human liver microsome and hepatocyte studies, rhapontigenin undergoes demethylation to form piceatannol (M1), which was unambiguously identified using a reference standard [1]. Conversely, piceatannol is rapidly converted to rhapontigenin in cytosols [2]. This bidirectional metabolic relationship means that administering rhapontigenin may result in in vivo exposure to both compounds, each with distinct pharmacological profiles. This is a critical consideration for studies aiming to attribute specific effects to a single molecule.

metabolism pharmacokinetics piceatannol

Comparative Pharmacokinetic Profile with Piceatannol and Pinosylvin in Rats

A direct comparative pharmacokinetic study in male Sprague-Dawley rats following a single intravenous dose (10 mg/kg) revealed distinct disposition characteristics for rhapontigenin relative to piceatannol and pinosylvin. Rhapontigenin exhibited a plasma AUC of 8.39 ± 0.10 μg·h/mL, a urinary half-life of 25.31 ± 1.46 h, and a clearance (CL) of 1.18 ± 0.035 L·h⁻¹·kg⁻¹ [1]. In comparison, piceatannol had a shorter urinary half-life of 19.88 ± 5.66 h and a higher clearance of 2.13 ± 0.92 L·h⁻¹·kg⁻¹. This indicates that rhapontigenin is eliminated more slowly than piceatannol, suggesting a longer duration of exposure, which is a key consideration for dosing regimens.

pharmacokinetics AUC half-life clearance

Differential Cytotoxic Activity in HL-60 and HepG2 Cancer Cell Lines

Rhapontigenin exhibits cell line-specific cytotoxicity with varying potency. In HL-60 human leukemia cells, it inhibited cell proliferation with an IC50 of 48 μM [1]. In HepG2 hepatoma cells, the IC50 was 115 μg/mL (approximately 445 μM) . This 9-fold difference in potency highlights the cell-type dependent activity of rhapontigenin. While direct comparator data from the same studies for resveratrol or piceatannol are not provided, the absolute IC50 values serve as a baseline for selecting appropriate concentrations in specific cancer models and for benchmarking against other stilbenes in cross-study comparisons.

anticancer cytotoxicity IC50

High-Value Research and Industrial Application Scenarios for Rhapontigenin


Selective CYP1A1 Inactivation in Chemical Carcinogenesis and Drug-Drug Interaction Studies

Rhapontigenin's 400-fold selectivity for CYP1A1 over CYP1A2 makes it the preferred tool compound for studies requiring specific CYP1A1 inhibition without confounding effects on other CYP isoforms [1]. This is particularly critical in chemical carcinogenesis research, where CYP1A1 is known to activate procarcinogens like benzo[a]pyrene. The compound's mechanism-based inactivation (Ki = 0.09 μM, kinactivation = 0.06 min⁻¹) ensures prolonged enzyme inhibition, which is ideal for chemoprevention studies requiring sustained target engagement [2].

Oral Bioavailability Enhancement Research via Formulation Science

Given its intermediate permeability (Papp = 1.441 × 10⁻⁶ cm/sec) and known solubility limitations, rhapontigenin is an excellent candidate for formulation research aimed at improving the oral delivery of methoxylated stilbenes [1]. Studies have already demonstrated that inclusion complexation with cyclodextrins can increase water solubility by 7-fold and maintain >73% stability over three months [2]. This positions rhapontigenin as a model compound for developing novel drug delivery systems for poorly bioavailable natural products.

Metabolic Interconversion Studies in Stilbene Pharmacology

The bidirectional metabolic relationship between rhapontigenin and piceatannol provides a unique opportunity to study the pharmacological consequences of methylated versus hydroxylated stilbenes in vivo [1]. Researchers investigating the in vivo effects of these compounds must account for their interconversion; thus, rhapontigenin serves as a critical probe in pharmacokinetic/pharmacodynamic (PK/PD) studies designed to dissect the individual contributions of parent and metabolite [2].

Cell Line-Specific Cytotoxicity Profiling in Leukemia and Liver Cancer Models

Rhapontigenin's distinct IC50 values in HL-60 (48 μM) and HepG2 (115 μg/mL) cells provide a clear experimental window for investigating differential sensitivity mechanisms in leukemia versus liver cancer [1]. This makes it a valuable tool for cancer biology studies focused on tissue-specific responses to stilbenes, and for benchmarking new analogs or combination therapies in these well-characterized cell lines [2].

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